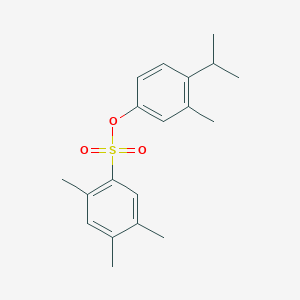
3-Methyl-4-(propan-2-yl)phenyl 2,4,5-trimethylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis strategies for similar sulfonate derivatives often involve multi-step reactions, including alkylation, oxidation, and sometimes sulfonation or sulfation processes. For instance, sulfones can be prepared from thiophenol through an alkylation/oxidation sequence, yielding high yields under specific conditions (Alonso, Fuensanta, Nájera, & Varea, 2005).
Molecular Structure Analysis
The molecular structure of sulfonate derivatives is often elucidated using crystallography, NMR, and DFT computations, revealing the geometry, vibrational modes, and potential energy distributions. Studies have shown that sulfonate compounds can form supramolecular networks through intermolecular interactions (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Chemical Reactions and Properties
Sulfonate derivatives participate in various chemical reactions, including Julia-Kocienski olefination, where they react with carbonyl compounds to afford alkenes and dienes under specific conditions. These reactions showcase the reactivity and versatility of sulfonate compounds in organic synthesis (Alonso et al., 2005).
Physical Properties Analysis
The physical properties of sulfonate derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in synthesis and material science. Detailed characterization, including single-crystal X-ray diffraction, is essential for understanding these materials' physical aspects (Yusof, Ariffin, Hassan, Ng, & Tiekink, 2012).
科学的研究の応用
Catalysis in Organic Reactions :
- A study by Alonso et al. (2005) explored the use of sulfones in the Julia-Kocienski olefination reaction, which is critical for forming carbon-carbon bonds in organic synthesis (Alonso et al., 2005).
- Wang et al. (2015) discussed metal coordination polymers, including those with phenyl sulfonate, as catalysts for the Biginelli reaction under solvent-free conditions, highlighting their role in green chemistry (Wang et al., 2015).
Materials Science and Photonics :
- Parol et al. (2020) reported the growth of single crystals of chalcone derivatives, which include methylbenzene-1-sulfonate, demonstrating their potential in nonlinear optics and photonics (Parol et al., 2020).
Synthetic Applications in Organic Chemistry :
- Evans et al. (2008) described the synthesis of compounds for evaluation as muscarinic antagonists, where the structure includes a propan-2-ylphenyl component (Evans et al., 2008).
Antimicrobial Properties :
- Fadda et al. (2016) synthesized new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, demonstrating their potential in antimicrobial applications (Fadda et al., 2016).
Membrane Technology and Energy Applications :
- Liu et al. (2014) developed a series of sulfonated polybenzimidazoles with phenyl phthalazinone groups for use in proton exchange membranes, which are key components in fuel cell technology (Liu et al., 2014).
Photochromic and Photomodulated Properties :
- Rybalkin et al. (2016) investigated the oxidation of cyclic sulfide groups to create new photochromic fulgides with photomodulated fluorescence properties (Rybalkin et al., 2016).
Synthesis and Characterization of Novel Compounds :
- Gómez-García et al. (2017) described the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl esters and evaluated their cytotoxic activity (Gómez-García et al., 2017).
特性
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2,4,5-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3S/c1-12(2)18-8-7-17(10-15(18)5)22-23(20,21)19-11-14(4)13(3)9-16(19)6/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQRJCJLYIQASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)
![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2490451.png)
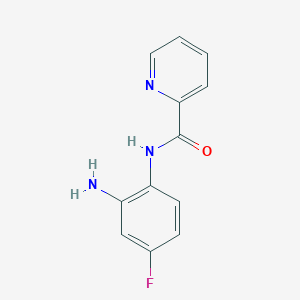
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2490454.png)
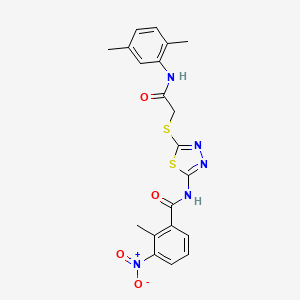
![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)
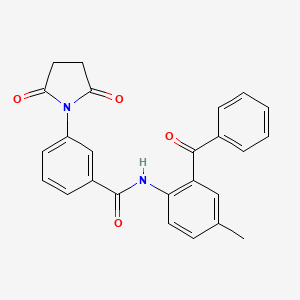
![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)
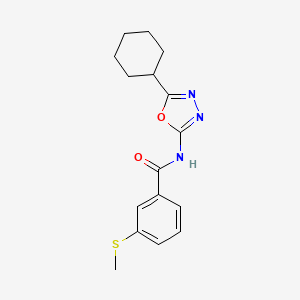
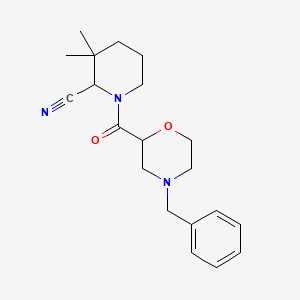
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2490466.png)
![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)